Clofazimine vs. Bedaquiline: Superior In Vivo Efficacy Against Macrolide-Resistant MAC
In a chronic murine model of Mycobacterium avium complex (MAC)-caused progressive pulmonary disease, a treatment regimen substituting clarithromycin with clofazimine (CFZ) and bedaquiline (BDQ) led to a marked reduction in bacterial load compared to the standard regimen. Specifically, the CFZ/BDQ-containing regimen achieved a reduction of up to 0.86 log10 CFU in the lung and 2.17 log10 CFU in the spleen [1].
| Evidence Dimension | In vivo bacterial load reduction (log10 CFU) |
|---|---|
| Target Compound Data | CFZ/BDQ regimen: 0.86 log10 CFU reduction in lung; 2.17 log10 CFU reduction in spleen |
| Comparator Or Baseline | Standard regimen (clarithromycin + rifampicin + ethambutol) |
| Quantified Difference | CFZ/BDQ regimen superior to standard regimen by 0.86 log10 CFU (lung) and 2.17 log10 CFU (spleen) |
| Conditions | Chronic murine model of MAC-caused progressive pulmonary disease; macrolide-resistant clinical isolates |
Why This Matters
This data demonstrates that clofazimine-containing regimens provide a significant therapeutic advantage over standard-of-care in the clinically challenging setting of macrolide resistance.
- [1] Kim H, et al. Evaluation of clofazimine-bedaquiline combination as a candidate regimen for macrolide-resistant Mycobacterium avium complex infection. Antimicrob Agents Chemother. 2026 Feb 4:e0151125. DOI: 10.1128/aac.01511-25. View Source
